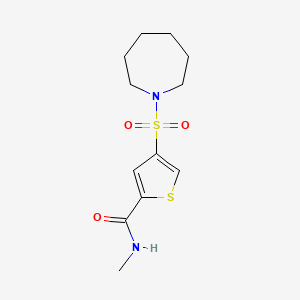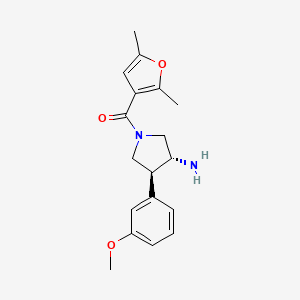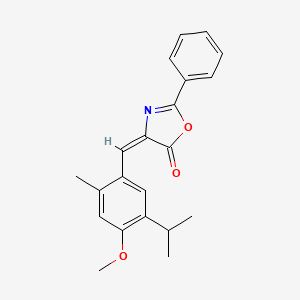![molecular formula C20H24ClN3O B5570505 1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic organic precursors. For example, Kumar et al. (2004) described the synthesis of a potential imaging agent for CB1 receptors, involving a five-step process with a 30% overall yield, demonstrating the complexity and efficiency of such synthetic routes (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds akin to the one is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. Şahin et al. (2012) and Benakaprasad et al. (2007) presented detailed molecular structure analyses of related compounds, highlighting the importance of structural characterization in understanding the compound's properties and potential applications (Şahin et al., 2012); (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. The work of Shim et al. (2002) on the molecular interaction of a similar compound with the CB1 cannabinoid receptor offers insights into the chemical behavior and potential receptor interactions of these types of molecules (Shim et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the practical applications of the compound. Studies like those by Thimmegowda et al. (2009) and Fatma et al. (2017) provide valuable data on these aspects, contributing to the compound's overall characterization (Thimmegowda et al., 2009); (Fatma et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances, stability under various conditions, and potential for forming derivatives, is crucial for the compound's application in different fields. The work by Dandu et al. (2012) on a novel class of compounds with high affinity for histamine-3 receptors illustrates the importance of chemical properties in the development of pharmaceutical agents (Dandu et al., 2012).
Wissenschaftliche Forschungsanwendungen
Metal-based Chemotherapy for Tropical Diseases
Research has explored metal complexes involving imidazole and piperidine derivatives for their potential in chemotherapy against tropical diseases. For instance, copper and gold complexes with clotrimazole (CTZ) and ketoconazole (KTZ), where CTZ includes a 1H-imidazole group, have been synthesized. These complexes exhibited significant in vitro activity against cultures of Trypanosoma cruzi, suggesting a promising avenue for the treatment of Chagas disease (Navarro et al., 2000).
Diagnostic and Therapeutic Radiopharmaceuticals
The development of mixed ligand tricarbonyl complexes, incorporating imidazole and piperidine structures for radiopharmaceutical applications, has been reported. These complexes, involving 99mTc, offer a pathway for labeling bioactive molecules, potentially enhancing diagnostic imaging techniques and targeted therapies (Mundwiler et al., 2004).
Antagonist Interaction with CB1 Cannabinoid Receptor
Studies on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the molecular interaction with the CB1 cannabinoid receptor. These interactions are crucial for understanding the receptor's role in various physiological processes and for developing therapeutic agents targeting the CB1 receptor (Shim et al., 2002).
Development of High-affinity Ligands for Dopamine Receptors
Research on 4-heterocyclylpiperidines, including structures analogous to the compound of interest, has led to the discovery of selective ligands for the human dopamine D4 receptor. These findings are significant for developing treatments for psychiatric disorders, highlighting the therapeutic potential of these structural classes (Rowley et al., 1997).
Luminescent Metal Complexes for Material Sciences
The synthesis of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, involving imidazole structures, showcases applications in material sciences. These complexes exhibit unique luminescent properties, potentially useful for developing new optical materials and sensors (Li et al., 2012).
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclobutyl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-23-14-11-22-18(23)15-7-12-24(13-8-15)19(25)20(9-2-10-20)16-3-5-17(21)6-4-16/h3-6,11,14-15H,2,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZXXXWQUFWDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3(CCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)



![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

